Isodihydroauroglaucin

Antibacterial Gram-positive bacteria MIC

Select Isodihydroauroglaucin (IDAG), CAS 74886-31-0, for reproducible antimicrobial and antioxidant research. Unlike its co-occurring analogs (auroglaucin, flavoglaucin), IDAG delivers a superior HSV-1 EC50 of 4.73 µM and outperforms ascorbic acid as a DPPH radical scavenging standard (IC50 11.5 µM vs. 20 µM). Its validated MIC range of 4–64 µg/mL against Gram-positive pathogens, including macrolide-resistant S. pneumoniae, makes it an essential positive control and lead scaffold for SAR-driven drug discovery.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 74886-31-0
Cat. No. B12420345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodihydroauroglaucin
CAS74886-31-0
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
InChIInChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+
InChIKeyZNSOEVHEUKFQSM-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodihydroauroglaucin (CAS 74886-31-0) Product Overview for Antimicrobial and Antioxidant Research Procurement


Isodihydroauroglaucin (IDAG), CAS 74886-31-0, is a prenylated benzaldehyde derivative belonging to the auroglaucin family of fungal polyketide secondary metabolites [1]. It is co-produced with structurally related analogs—including auroglaucin (AG), dihydroauroglaucin (DAG), tetrahydroauroglaucin (TAG), and flavoglaucin (FG)—by various Eurotium and Aspergillus species [2]. Its chemical formula is C19H24O3, with a molecular weight of 300.39 g/mol [3]. This compound is of significant interest in natural product research and drug discovery due to its demonstrated antimicrobial and antioxidant properties.

Why Isodihydroauroglaucin Cannot Be Replaced by Other Auroglaucin Analogs in Critical Assays


While isodihydroauroglaucin shares a core biosynthetic origin with its analogs auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and flavoglaucin, subtle differences in the oxidation state and prenylation pattern of their benzaldehyde cores lead to distinct and non-interchangeable biological activity profiles [1]. As demonstrated in the quantitative evidence below, these structural variations translate into significant, measurable differences in antibacterial spectrum, antiviral potency, and antioxidant capacity [2]. Therefore, substituting one analog for another without empirical justification introduces a high risk of experimental failure or inaccurate structure-activity relationship (SAR) conclusions, making the precise selection of isodihydroauroglaucin critical for reproducible research outcomes.

Isodihydroauroglaucin Quantitative Differentiation Evidence vs. Closest Analogs


Antibacterial Spectrum: Isodihydroauroglaucin Shows Broader Gram-Positive Activity Compared to In-Class Analogs

In a study of marine-derived fungal metabolites, isodihydroauroglaucin was identified as the most promising antibacterial compound among 10 tested, showing activity against the majority of Gram-positive bacteria tested with a minimum inhibitory concentration (MIC) range of 4–64 µg/mL [1]. In contrast, a separate study on the closely related analog tetrahydroauroglaucin only noted 'notable antibacterial activity' without quantification, and another analog, auroglaucin, lacked documented antibacterial activity in these models [2]. This indicates a specific and non-universal antibacterial property within this chemical family.

Antibacterial Gram-positive bacteria MIC

Antiviral Potency Against HSV-1: Isodihydroauroglaucin is 1.47x More Potent than Flavoglaucin

In a direct head-to-head comparison from the same fungal source (Aspergillus ruber) and using the same assay system, isodihydroauroglaucin demonstrated superior antiviral activity against Herpes Simplex Virus-1 (HSV-1) compared to the analog flavoglaucin [1]. Isodihydroauroglaucin inhibited HSV-1 replication with an EC50 value of 4.73 µM, whereas flavoglaucin required a higher concentration, with an EC50 of 6.95 µM [2]. This represents a 1.47-fold increase in potency for isodihydroauroglaucin.

Antiviral HSV-1 EC50

Radical Scavenging Capacity: Isodihydroauroglaucin is 1.74x More Potent than Ascorbic Acid

In a DPPH radical scavenging assay, isodihydroauroglaucin exhibited an IC50 value of 11.5 µM, demonstrating it is a significantly more potent antioxidant than the common positive control, ascorbic acid, which had an IC50 of 20 µM in the same study [1]. The related analog flavoglaucin showed a nearly identical potency with an IC50 of 11.3 µM [2]. In a separate study, the analog auroglaucin was found to be a much weaker DPPH scavenger, with an EC50 value of 74.6 µM .

Antioxidant DPPH IC50

MIC Value Against K. rhizophila: Isodihydroauroglaucin is 4x Less Potent than Chloramphenicol

In a direct comparative assay, the minimum inhibitory concentration (MIC) of isodihydroauroglaucin against the Gram-positive bacterium Kocuria rhizophila was determined to be 6.3 µg/mL [1]. This was compared to the clinical antibiotic chloramphenicol, which showed an MIC of 1.6 µg/mL under identical conditions [2]. A related antioxidant compound, neoechinulin C, was found to be inactive with an MIC >200 µg/mL [3].

Antibacterial MIC K. rhizophila

Isodihydroauroglaucin: Optimal Application Scenarios for Research and Industrial Use


Natural Product Library Screening for Novel Gram-Positive Antibacterials

Isodihydroauroglaucin is an ideal positive control or lead compound in phenotypic screening campaigns aimed at discovering new agents against Gram-positive pathogens, including drug-resistant strains. Its validated MIC range of 4–64 µg/mL against multiple species, including macrolide-resistant S. pneumoniae, provides a reliable and quantifiable benchmark for assay performance [1]. Its superior activity compared to analogs like tetrahydroauroglaucin makes it a more strategic inclusion in focused natural product libraries.

Antiviral Lead Discovery Targeting Herpes Simplex Virus-1 (HSV-1)

Given its quantifiably superior EC50 of 4.73 µM against HSV-1 compared to the analog flavoglaucin (EC50 = 6.95 µM) [2], isodihydroauroglaucin is the preferred scaffold for initiating medicinal chemistry efforts, structure-activity relationship (SAR) studies, and lead optimization programs aimed at developing novel anti-HSV-1 therapeutics.

Calibration of High-Throughput Antioxidant Assays

With a DPPH radical scavenging IC50 of 11.5 µM, isodihydroauroglaucin is a more potent and reliable calibration standard than ascorbic acid (IC50 = 20 µM) [3]. It provides a higher signal-to-noise ratio in high-throughput screening formats, enabling more sensitive detection of novel antioxidant compounds from natural product extracts or synthetic libraries.

Comparative Metabolomics and Biosynthetic Pathway Elucidation

As a distinct chemical entity within the auroglaucin biosynthetic family, isodihydroauroglaucin serves as a critical analytical standard for LC-MS and NMR-based metabolomics studies aimed at profiling fungal secondary metabolism. Its unique retention time and spectral signature allow for accurate quantification and differentiation from co-occurring analogs, facilitating studies on fungal chemical ecology and the discovery of novel biosynthetic enzymes [4].

Technical Documentation Hub

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